N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3-methylbenzamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-12-4-3-5-14(8-12)15(18)17-11-16(2,19)9-13-6-7-20-10-13/h3-8,10,19H,9,11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMSHYYZGMBTGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(C)(CC2=CSC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Hydroxypropyl Intermediate: The initial step involves the reaction of thiophene-3-carbaldehyde with a suitable Grignard reagent to form the hydroxypropyl intermediate.
Amidation Reaction: The hydroxypropyl intermediate is then reacted with 3-methylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions on the thiophene ring can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3-methylbenzamide exhibit notable antimicrobial properties. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
Anticancer Properties
Research has demonstrated that compounds containing thiophene moieties possess anticancer activities. For example, in vitro studies on related compounds have shown cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and PC3 (prostate cancer). The presence of hydroxyl and amide functional groups may contribute to enhanced interactions with biological targets, leading to apoptosis in cancer cells .
Drug Development
This compound is being explored for its potential as a lead compound in drug development. Its structural characteristics allow for modifications that could enhance efficacy and reduce toxicity. The ability to inhibit specific pathways, such as those involved in inflammation or cancer progression, positions it as a candidate for further research in pharmacology .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of thiophene derivatives against E. coli and B. subtilis. The results indicated an IC50 value of 17.1 µM for a related compound, suggesting that this compound could exhibit similar or enhanced potency against these pathogens .
- Cytotoxicity Assessment : In another investigation, the cytotoxic effects of thiophene-containing compounds were assessed against various human cancer cell lines. The results showed that certain derivatives led to significant reductions in cell viability, indicating their potential use in targeted cancer therapies .
Summary
This compound presents a promising avenue for research due to its diverse applications in antimicrobial and anticancer therapies. The ongoing exploration of its biological activities and therapeutic potential highlights the necessity for further studies to fully elucidate its mechanisms of action and optimize its efficacy.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3-methylbenzamide involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The hydroxy and thiophene groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Analysis
The primary comparator is N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (Compound A), which replaces the thiophen-3-ylmethyl group with a 1,1-dimethylethyl (tert-butyl) group. Key differences include:
- Substituent Electronic Effects :
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural formula.
Spectroscopic and Crystallographic Insights
- NMR Spectroscopy :
- Compound A exhibits characteristic peaks for tert-butyl (δ ~1.2 ppm, 6H) and hydroxyl (δ ~2.1 ppm) groups in $^1$H NMR . For the target compound, thiophene protons would likely appear as a multiplet in δ 6.8–7.5 ppm, with distinct splitting due to coupling with sulfur .
- $^{13}$C NMR would show signals for thiophene carbons (δ ~125–140 ppm), contrasting with tert-butyl carbons (δ ~25–30 ppm) .
- X-ray Crystallography :
Theoretical and Computational Perspectives
- Electronic Structure :
- The Colle-Salvetti correlation-energy formula, adapted into density-functional theory, highlights the role of electron density gradients in predicting molecular properties . For the target compound, the thiophene’s electron-rich nature may lower the LUMO energy, enhancing electrophilic reactivity compared to Compound A.
- Morphology Prediction :
- Software like Mercury enables visualization of predicted crystal morphologies, where the thiophene derivative may form less symmetric crystals due to aromatic interactions .
Biological Activity
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3-methylbenzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a thiophene ring, a hydroxyl group, and an amide functional group, which contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 239.33 g/mol.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Modulation : The structural components may allow for interaction with specific receptors, potentially modulating their activity.
Antimicrobial Properties
Several studies have assessed the antimicrobial activity of similar compounds. For instance:
- In vitro Studies : Compounds with thiophene derivatives have shown significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Compounds with similar structural motifs have demonstrated anti-inflammatory properties:
- Cytokine Inhibition : Research has indicated that these compounds can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions .
Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties:
- Cell Line Studies : In vitro studies on cancer cell lines have shown that compounds containing thiophene can induce apoptosis and inhibit cell proliferation .
Case Studies and Research Findings
Q & A
Q. What synthetic methodologies are most effective for synthesizing N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3-methylbenzamide, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via coupling reactions using reagents like HBTU or BOP in anhydrous THF under inert conditions. For example, a 12-hour reaction at room temperature with HBTU and triethylamine (Et3N) facilitates amide bond formation, followed by purification via silica gel column chromatography to isolate the product . Key steps include:
- Solvent optimization : THF improves solubility of intermediates.
- Purification : Column chromatography (e.g., hexane/EtOAc gradients) removes unreacted starting materials.
- Yield optimization : Stirring duration (≥12 hours) ensures completion.
- Validation : NMR (e.g., <sup>1</sup>H, <sup>13</sup>C) and mass spectrometry confirm structure and purity .
Q. How can NMR and mass spectrometry be employed to confirm the structural integrity of this compound?
- Methodological Answer :
- <sup>1</sup>H NMR : Peaks at δ 7.2–7.5 ppm (aromatic protons), δ 2.3–2.7 ppm (methyl groups), and δ 4.5–5.0 ppm (hydroxypropyl moiety) are characteristic. Thiophene protons appear as a multiplet at δ 6.8–7.1 ppm .
- High-resolution mass spectrometry (HRMS) : Exact mass matching within 5 ppm confirms molecular formula (e.g., [M+H]<sup>+</sup> for C16H19NO2S) .
Q. What are the common biological targets or pharmacological activities associated with this compound?
- Methodological Answer : Thiophene-containing benzamides often exhibit activity against enzymes like kinases or GPCRs. For example:
- Antimicrobial assays : Disk diffusion or microdilution methods evaluate inhibition of bacterial/fungal growth .
- Anticancer screening : MTT assays on cell lines (e.g., HeLa, MCF-7) assess cytotoxicity .
- Target identification : Surface plasmon resonance (SPR) or fluorescence polarization assays identify protein binding partners .
Advanced Research Questions
Q. How can researchers address low yields in the final coupling step of the synthesis?
- Methodological Answer : Low yields may arise from steric hindrance in the hydroxypropyl-thiophene moiety. Solutions include:
- Temperature modulation : Refluxing in THF (60–70°C) improves reaction kinetics .
- Alternative coupling agents : Replace HBTU with PyBOP or T3P to enhance efficiency .
- Protecting groups : Temporarily protect the hydroxyl group (e.g., with TBSCl) to reduce side reactions .
Q. How should contradictory data in biological activity studies (e.g., varying IC50 values across assays) be resolved?
- Methodological Answer :
- Assay standardization : Ensure consistent cell line viability (e.g., passage number <20) and reagent batches .
- Control compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate experimental conditions .
- Data normalization : Use Z-factor analysis to quantify assay robustness and eliminate outliers .
Q. What computational strategies are recommended for predicting the compound’s binding affinity to novel targets?
- Methodological Answer :
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2 or EGFR).
- MD simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories .
- Free energy calculations : MM-PBSA/GBSA quantify ΔGbinding to prioritize targets .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?
- Methodological Answer :
- Modular substitutions : Replace the thiophene-3-yl group with furan or pyridine to evaluate electronic effects .
- Pharmacophore mapping : MOE or Discovery Studio identifies critical interactions (e.g., hydrogen bonding at the benzamide carbonyl) .
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
